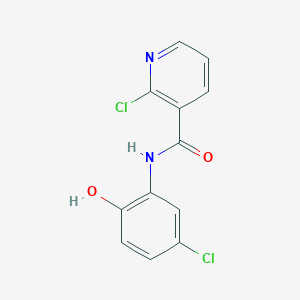
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide
Vue d'ensemble
Description
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O2 . It is also known as 2-Chloro-N- (2-hydroxyphenyl)nicotinamide .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The compounds are synthesized and then investigated computationally . Another method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide has been analyzed using various techniques . The structure was solved by direct methods, and the non-hydrogen atoms were subjected to anisotropic refinement by full-matrix least squares on F2 .Applications De Recherche Scientifique
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, have been studied for their antibacterial and antibiofilm properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria . The antibacterial activity is further supported by molecular docking analyses, suggesting potential as inhibitors against specific bacterial strains.
Computational Chemistry Analyses
The compound has been subjected to computational analyses to understand its electronic properties. Techniques like HOMO/LUMO contour plot and MEP maps have been used to examine the electronic properties of synthesized compounds . This computational approach helps in predicting the reactivity and interaction of the compound with biological targets.
Crystallography
Crystallographic studies provide detailed insights into the molecular structure of compounds. For related nicotinamide derivatives, data such as bond lengths, angles, and crystal packing can be obtained, which are essential for understanding the compound’s physical and chemical properties .
Transition Metal Complexes
Nicotinamide derivatives can form complexes with transition metals, which have various applications in catalysis and material science. Studies on such complexes can reveal information about their stability, geometry, and potential uses in various chemical reactions .
Drug Design and Development
The antibacterial properties of nicotinamide derivatives make them candidates for drug development. Their interaction with bacterial proteins can be studied to design new antibacterial agents with specific mechanisms of action .
Material Science
The electronic properties of nicotinamide derivatives can be harnessed in material science, particularly in the development of organic semiconductors and sensors. Their ability to form stable complexes with metals also opens up possibilities in creating new materials with desired electrical properties .
Biofilm Inhibition
Biofilms are complex communities of microorganisms that are resistant to conventional antibiotics. Nicotinamide derivatives have shown potential in inhibiting biofilm formation, which is crucial for preventing infections in medical devices and industrial pipelines .
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJEZLLZKCBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



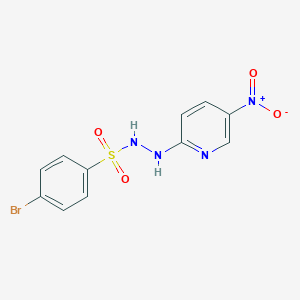
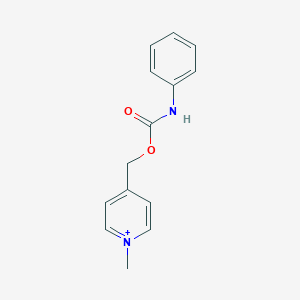
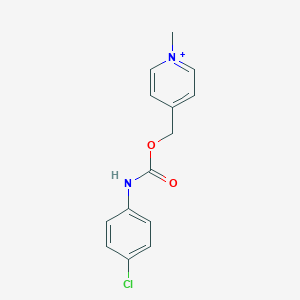
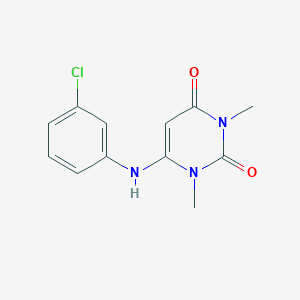
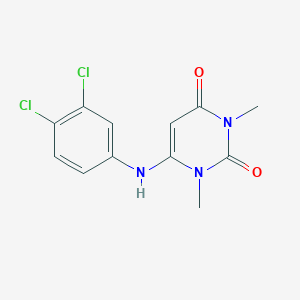

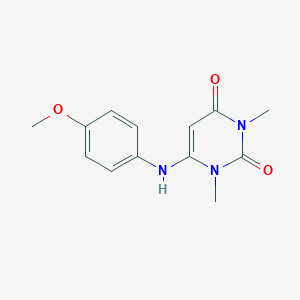
![6-[4-chloro-3-(trifluoromethyl)anilino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B501048.png)


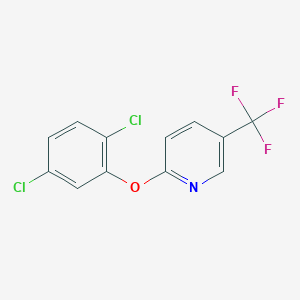
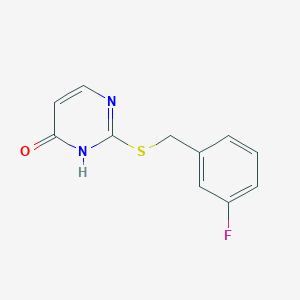
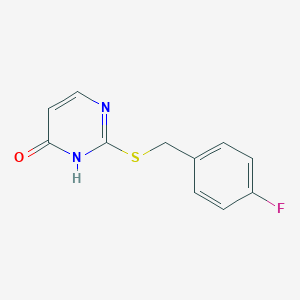
![3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B501057.png)